N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyclopropyl-2-hydroxypropyl)-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-15(21,11-4-5-11)9-18-14(20)13(19)17-8-10-2-6-12(16)7-3-10/h2-3,6-7,11,21H,4-5,8-9H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQRCSOVFFKKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
a. Substituent Effects on Bioactivity
- Cyclopropyl vs. Adamantyl/Aromatic Groups: The cyclopropyl group in the target compound may confer metabolic resistance compared to bulky adamantyl groups (e.g., compound 10 in ) or aromatic systems (e.g., dimethoxyphenyl in compound 1768).
- Fluorobenzyl vs. Chlorobenzyl/Other Halogens : The 4-fluorobenzyl group in the target compound likely enhances binding affinity through fluorine’s electronegativity and small atomic radius, compared to 4-chlorobenzyl derivatives (compound 10 in ). Fluorine’s metabolic stability may reduce toxic metabolite formation relative to chlorine .
c. Metabolic Pathways
- Oxalamides generally undergo hydrolysis and oxidation of side chains (e.g., alkyl or aromatic groups), followed by glucuronidation ().
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide, and what reaction conditions critically influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling intermediates (e.g., cyclopropyl-hydroxypropylamine and 4-fluorobenzylamine) with oxalyl chloride or activated oxalate esters under inert conditions. Key steps include:
- Intermediate preparation : Cyclopropyl-hydroxypropylamine is synthesized via reductive amination or nucleophilic substitution, while 4-fluorobenzylamine is derived from 4-fluorobenzonitrile reduction .
- Coupling reaction : Oxalyl chloride reacts with intermediates in dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts. Temperature control (0–5°C) minimizes side reactions .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures ≥95% purity. LC-MS and NMR validate structural integrity .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, fluorobenzyl aromatic protons at δ 7.2–7.8 ppm) and confirms stereochemistry .
- LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ ion) and detects impurities .
- HPLC : Reverse-phase C18 columns assess purity (>98%) under gradient elution (acetonitrile/water + 0.1% TFA) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Enzyme inhibition : Fluorescence-based assays (e.g., soluble epoxide hydrolase inhibition) using recombinant enzymes and substrate analogs (e.g., PHOME) .
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) with HEK293 cells expressing target receptors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer :
- Substituent variation : Systematically modify the cyclopropyl (e.g., replace with adamantyl) or fluorobenzyl group (e.g., chloro/methoxy analogs) to assess impacts on target affinity .
- Bioisosteric replacement : Replace the oxalamide core with urea or thiourea to enhance metabolic stability .
- 3D-QSAR modeling : Use Schrödinger Maestro or MOE to correlate substituent electronic properties (e.g., Hammett σ) with activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
- Meta-analysis : Compare datasets using tools like RevMan to identify confounding factors (e.g., cell line genetic drift) .
Q. How do researchers ensure compound stability under experimental conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40°C), light (UV-A), and oxidizers (H₂O₂) to identify degradation pathways. LC-MS monitors breakdown products .
- Storage optimization : Lyophilize and store at -80°C under argon to prevent hydrolysis of the oxalamide bond .
- Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to avoid pH-dependent decomposition .
Q. What computational methods predict target interactions and guide lead optimization?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Glide simulates binding to homology-modeled targets (e.g., CYP4F11) using crystallographic templates .
- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns trajectories) .
- Free-energy perturbation (FEP) : Predicts ΔΔG for substituent modifications to prioritize synthetic targets .
Q. How are discrepancies between in silico predictions and empirical data addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
